molecular formula C12H15ClN2O2 B15041396 N'-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B15041396
M. Wt: 254.71 g/mol
InChI Key: FXSOZYOSIJFRSG-RIYZIHGNSA-N
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Description

N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide is an organic compound with the molecular formula C12H15ClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-chlorophenoxy)acetic acid hydrazide and butanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-butylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific structural features, such as the butylidene and chlorophenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

N-[(E)-butylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C12H15ClN2O2/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11/h4-8H,2-3,9H2,1H3,(H,15,16)/b14-8+

InChI Key

FXSOZYOSIJFRSG-RIYZIHGNSA-N

Isomeric SMILES

CCC/C=N/NC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC=NNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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